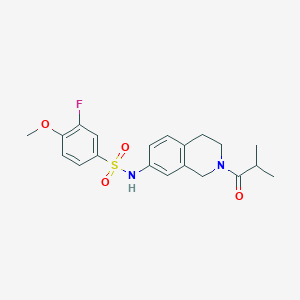

3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-13(2)20(24)23-9-8-14-4-5-16(10-15(14)12-23)22-28(25,26)17-6-7-19(27-3)18(21)11-17/h4-7,10-11,13,22H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXAZEWYHQEROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Isobutyryl Group: The isobutyryl group can be introduced through acylation using isobutyryl chloride in the presence of a base such as triethylamine.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

Fluorination: The fluorine atom can be introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits promising pharmacological properties that make it suitable for various applications:

- Neurological Disorders : Research indicates that derivatives of tetrahydroisoquinoline compounds can act on central nervous system pathways. They have been studied for their potential in treating conditions such as Parkinson's disease and depression due to their ability to modulate neurotransmitter systems .

- Pain Management : The compound's structure suggests it may function as an analgesic agent. Tetrahydroisoquinoline derivatives have shown efficacy in alleviating pain associated with neuropathic conditions and other chronic pain syndromes .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving the modification of existing tetrahydroisoquinoline frameworks. The versatility in synthesis allows for the development of derivatives that may enhance its therapeutic efficacy or reduce side effects.

Table 1: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Method A | Reagent X | 85 | |

| Method B | Reagent Y | 78 | |

| Method C | Reagent Z | 90 |

Case Studies

Several studies have documented the effects and applications of similar compounds:

- Study on Pain Relief : A clinical trial involving a similar tetrahydroisoquinoline derivative demonstrated significant pain reduction in patients with chronic neuropathic pain . The study highlighted the compound's ability to modulate pain pathways effectively.

- Orexin Receptor Studies : Research on orexin receptor antagonists has shown promising results in improving sleep quality and reducing appetite, indicating that 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide may have similar effects .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the sulfonamide group can mimic natural substrates or inhibitors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Spectroscopic and Tautomeric Properties

Key differences in spectroscopic profiles between the target compound and analogs include:

The absence of tautomerism in the target compound (vs. triazole-thiones) may enhance stability in biological systems.

Crystallographic and Computational Tools

While focuses on NMR and IR for structural validation, advanced tools like SHELXL (for refinement) and OLEX2 (for structure solution) are critical for analyzing sulfonamide derivatives . For example, ORTEP-3 could visualize the isoquinoline core’s conformation, aiding in docking studies .

Research Implications and Gaps

- Pharmacological Potential: The fluorine and methoxy groups may enhance bioavailability compared to chlorine/bromine-substituted analogs (e.g., compound 3 in ).

- Unresolved Questions : Direct comparative data on enzyme inhibition (e.g., carbonic anhydrase) or solubility profiles are unavailable in the provided evidence.

Biological Activity

The compound 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a derivative of tetrahydroisoquinoline, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. A related study on 3,4-dihydroisoquinolin-1(2H)-one derivatives demonstrated potent activity against various phytopathogens, suggesting that similar compounds may also possess antimicrobial effects. For instance, compounds derived from this scaffold showed in vitro efficacy against Pythium recalcitrans, with EC50 values indicating strong antifungal activity .

Anticancer Potential

The biological activity of tetrahydroisoquinoline derivatives has been explored in cancer research. These compounds have shown the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. In silico studies have suggested that such compounds can interact with key proteins involved in cancer progression .

Neuropharmacological Effects

Tetrahydroisoquinoline derivatives are also investigated for their neuropharmacological effects. They have been associated with the modulation of neurotransmitter systems and potential benefits in treating neurodegenerative disorders. For example, some derivatives have been shown to act as orexin receptor antagonists, which could be beneficial in managing conditions like insomnia and obesity .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The ability to interact with various receptors (e.g., orexin receptors) allows these compounds to influence physiological responses.

- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell death .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a tetrahydroisoquinoline amine precursor. For example:

Sulfonamide Formation : React 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-amine in pyridine with catalytic DMAP (4-dimethylaminopyridine) to facilitate nucleophilic substitution .

Purification : Use column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) followed by recrystallization for high-purity yields .

- Key Considerations : Monitor reaction progress via TLC and confirm stoichiometric ratios to avoid side products like unreacted sulfonyl chloride or dimerization.

Q. How can researchers confirm the molecular structure post-synthesis?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL for refinement and OLEX2 for structure visualization .

- Spectroscopy : Combine H/C NMR to verify substituent positions and FT-IR to confirm sulfonamide (-SONH-) and carbonyl (C=O) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Q. What analytical techniques are suitable for assessing purity?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >98% is typical for research-grade material .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation <0.4% acceptable).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content.

Advanced Research Questions

Q. How can synthesis be optimized to improve yields and reduce byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (e.g., 0–50°C), solvent (pyridine vs. DMF), and catalyst loadings (DMAP: 0.1–10 mol%) to identify optimal conditions .

- Kinetic Studies : Use in situ FT-IR or Raman spectroscopy to monitor reaction intermediates and adjust reagent addition rates.

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for moisture-sensitive steps) or employ flow chemistry for better control .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL’s restraints for anisotropic displacement parameters and OLEX2’s validation tools to check for overfitting .

- Cross-Validation : Compare XRD data with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set) to reconcile discrepancies in bond angles or torsional strain.

- Twinned Data Analysis : Apply SHELXE for twinning correction in cases of pseudo-merohedral twinning .

Q. What computational methods predict the compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) based on the compound’s 3D structure (PubChem CID: reference InChI key from ).

- Pharmacophore Modeling : Generate ligand-based models using Phase (Schrödinger) to identify key interactions (e.g., sulfonamide H-bonding, fluorine hydrophobic contacts).

- Machine Learning : Train models on ChEMBL bioactivity data to predict kinase or GPCR targets.

Q. How can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary isobutyryl groups) and assess bioactivity changes .

- Free-Wilson Analysis : Quantify contributions of specific functional groups to activity using regression models.

- Crystallographic SAR : Correlate binding poses (from SC-XRD) with IC values to identify critical interactions .

Q. What strategies assess the compound’s stability under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and UV light, then analyze degradation products via LC-MS .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor purity changes monthly.

- Solid-State Stability : Use DSC (differential scanning calorimetry) to detect polymorphic transitions affecting shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.